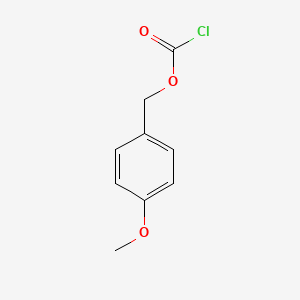

4-Methoxybenzyl carbonochloridate

CAS No.: 15586-16-0

Cat. No.: VC8077220

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15586-16-0 |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | (4-methoxyphenyl)methyl carbonochloridate |

| Standard InChI | InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3 |

| Standard InChI Key | BOVISBAPSYSQPI-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)COC(=O)Cl |

| Canonical SMILES | COC1=CC=C(C=C1)COC(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Profile

Nuclear magnetic resonance (NMR) data from synthetic intermediates reveal characteristic signals:

-

¹H NMR: Aromatic protons at δ 7.4–6.8 ppm (AA'BB' system), methoxy singlet at δ 3.8 ppm, and benzylic CH₂ at δ 4.6 ppm .

-

¹³C NMR: Carbonyl carbon at δ 166–168 ppm, aromatic carbons between δ 110–160 ppm, and methoxy carbon at δ 55 ppm .

These spectral features enable precise reaction monitoring in synthetic workflows.

Synthetic Applications in Organic Chemistry

Protection of Hydroxyl and Amino Groups

The compound’s primary application lies in forming PMB-protected intermediates. When reacted with alcohols or amines under basic conditions (e.g., triethylamine, K₂CO₃), it installs the PMB group via nucleophilic acyl substitution:

This transformation proves particularly valuable for protecting sterically hindered substrates. For instance, Georg et al. demonstrated its efficacy in shielding a hindered carboxy aldehyde during Takai olefination, requiring elevated temperatures (100°C in DMF) for optimal yields .

Participation in Cross-Coupling Reactions

Recent advances exploit its electrophilic character in metal-catalyzed transformations. Gong’s group utilized palladium-catalyzed decarboxylative cross-electrophile coupling with aryl iodides to construct biaryl systems :

This methodology expands access to benzylated products under mild conditions, bypassing traditional Grignard or organozinc reagents .

Stability and Deprotection Strategies

Orthogonal Stability Profile

PMB esters derived from 4-methoxybenzyl carbonochloridate exhibit remarkable stability toward:

-

Acidic conditions (pH > 3)

-

Nucleophilic bases (e.g., NaOH, KOH)

This resilience permits sequential deprotection in multi-step syntheses. For example, Bolm et al. sequentially removed tert-butyl and PMB groups using HCl/dioxane followed by DDQ oxidation in a total synthesis route .

Cleavage Methodologies

Common deprotection techniques include:

-

Oxidative Methods:

-

Ceric ammonium nitrate (CAN) in aqueous acetonitrile

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O

-

-

Acidic Hydrolysis:

The choice of method depends on substrate sensitivity and presence of other protective groups.

| Parameter | Requirement |

|---|---|

| Personal Protective Equipment | Nitrile gloves, face shield, vapor respirator |

| Spill Management | Neutralize with sodium bicarbonate, absorb with vermiculite |

| Firefighting Media | Alcohol-resistant foam, dry chemical powder |

Recent Methodological Innovations

Catalytic Asymmetric Benzylation

Advances in chiral induction employ PMB carbonochloridate in desymmetrization reactions. Bolm’s quinidine-mediated opening of meso-anhydrides achieves >90% enantiomeric excess, enabling access to stereochemically complex architectures .

Photoredox Applications

Emerging strategies couple visible-light photocatalysis with PMB chemistry. A 2024 study demonstrated α-C–H benzylation of ethers using Ru(bpy)₃²⁺ and blue LED irradiation, achieving site-selectivity unattainable via classical methods .

Industrial and Pharmacological Relevance

Peptide Synthesis

The PMB group’s orthogonal stability makes it indispensable in fragment condensation strategies. Silver salt alkylation with PMB carbonochloridate prevents racemization in N-protected amino acid derivatives, a critical consideration for GMP-compliant API manufacturing .

Natural Product Synthesis

Notable applications include:

-

Taxol Side Chain: PMB protection of the C-13 hydroxyl group during esterification .

-

Vancomycin Aglycone: Sequential deprotection of PMB and Alloc groups in macrocyclization .

These case studies underscore its versatility in addressing complex stereoelectronic challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume